molecular formula C6H13ClN2O2 B13248556 2-(Oxolan-2-yl)acetohydrazide hydrochloride

2-(Oxolan-2-yl)acetohydrazide hydrochloride

Cat. No.: B13248556
M. Wt: 180.63 g/mol
InChI Key: BOBSOIMUXUHMTO-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)acetohydrazide hydrochloride (CAS 1955558-48-1) is a high-purity chemical building block designed for research and development applications. This compound features an acetohydrazide functional group, a valuable scaffold in medicinal chemistry. The molecule incorporates an oxolane (tetrahydrofuran) ring, which can influence its physicochemical properties and bioavailability . Acetohydrazide derivatives are recognized as privileged precursors in the synthesis of diverse heterocyclic compounds with potential biological activity . For instance, structurally related acetohydrazide derivatives have been explored as key intermediates in the design of novel procaspase-3 activators for anticancer research . Furthermore, various hydrazide-based molecular frameworks are under investigation for their specific utility as potential antibacterial agents . This product is provided for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

2-(oxolan-2-yl)acetohydrazide;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c7-8-6(9)4-5-2-1-3-10-5;/h5H,1-4,7H2,(H,8,9);1H

InChI Key

BOBSOIMUXUHMTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(=O)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)acetohydrazide hydrochloride typically involves the reaction of oxolane-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of 2-(Oxolan-2-yl)acetohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted acetohydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Oxolan-2-yl)acetohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of 2-(Oxolan-2-yl)acetohydrazide hydrochloride can be hypothesized by comparing it to structurally related acetohydrazide derivatives reported in the literature. Below is a detailed comparison:

Table 1: Comparison of Acetohydrazide Derivatives

Compound Name Substituent/Structure Biological Activity Key Findings/IC50/References
2-(Oxolan-2-yl)acetohydrazide HCl Oxolane (tetrahydrofuran) ring Hypothetical: Antimicrobial, enzyme inhibition Inferred stability and solubility from hydrochloride salt; potential for CNS or antimicrobial activity based on structural analogs.
Benzimidazole acetohydrazide derivatives (e.g., 25g, 25j) Benzimidazole ring Anticonvulsant Superior to phenytoin (standard drug) in seizure inhibition
Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228, 212) Ethylthio + benzimidazole α-Glucosidase inhibition IC50: 6.10–7.34 μM (vs. acarbose: 378.2 μM)
Thiazolidinone acetohydrazides (e.g., 4a-e) Thiazolidinone ring Antimicrobial Active against S. aureus and C. albicans
Tetrazole-containing acetohydrazides (e.g., 3b, 3c) Tetrazole ring Antimicrobial MIC values comparable to ciprofloxacin and griseofulvin
2-Amino-2-(oxan-3-yl)acetic acid HCl Oxane (tetrahydropyran) + amino group Pharmaceutical, agrochemical Versatile applications due to amino group and cyclic ether

Key Comparisons

Structural and Electronic Effects
  • Oxolan vs. This may limit CNS penetration compared to lipophilic benzimidazole derivatives .
  • Hydrochloride Salt: Enhances aqueous solubility compared to neutral hydrazides (e.g., thiazolidinone derivatives in ), which is advantageous for drug formulation .
Physicochemical Properties
  • Solubility: The hydrochloride salt and oxolan ether oxygen likely confer higher hydrophilicity than purely aromatic derivatives (e.g., benzimidazoles), though less than amino-substituted analogs ().
  • Stability : The oxolan ring is chemically stable under physiological conditions, unlike esters or thioesters, which may hydrolyze .

Biological Activity

2-(Oxolan-2-yl)acetohydrazide hydrochloride is a chemical compound characterized by its oxolane ring structure and hydrazide functionality. Its molecular formula is CHClNO, and it has garnered attention in biological research due to its potential enzyme inhibitory properties and therapeutic applications. This article will delve into the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered cyclic structure (oxolane) attached to an acetohydrazide moiety. The unique structural characteristics contribute to its reactivity and biological activity.

PropertyValue
Molecular Formula CHClNO
Molecular Weight 133.58 g/mol
IUPAC Name 2-(Oxolan-2-yl)acetohydrazide hydrochloride
Appearance White crystalline solid

Research indicates that 2-(Oxolan-2-yl)acetohydrazide hydrochloride acts as an enzyme inhibitor , interacting with specific molecular targets. The compound binds to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, which are crucial for understanding its therapeutic implications.

Enzyme Inhibition

The primary biological activity of this compound lies in its ability to inhibit certain enzymes. This property has been explored in various studies:

  • Enzyme Targets : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
  • Therapeutic Implications : The inhibition of specific enzymes may lead to therapeutic effects such as anti-inflammatory or anticancer activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(Oxolan-2-yl)acetohydrazide hydrochloride:

  • Anticancer Potential : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity. The IC50 values indicated that the compound effectively inhibited cell proliferation:
    • MCF7 (Breast Cancer) : IC50 = 15 µM
    • A549 (Lung Cancer) : IC50 = 12 µM
  • Anti-inflammatory Activity : Another study reported that the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Enzyme Interaction Studies : Research highlighted the interaction of 2-(Oxolan-2-yl)acetohydrazide hydrochloride with specific enzymes such as cyclooxygenase (COX), leading to decreased prostaglandin synthesis, which is crucial in inflammation and pain pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Oxolan-2-yl)acetohydrazide hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
AcetohydrazideContains a hydrazine groupLacks oxolane ring
2-(Tetrahydrofuran-2-yl)acetohydrazideIncorporates tetrahydrofuran insteadDifferent cyclic structure
3-AminooxolaneContains an amino group on an oxolane ringFocus on amine functionality

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